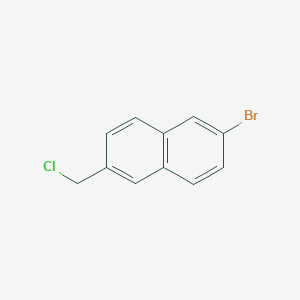

2-Bromo-6-(chloromethyl)naphthalene

説明

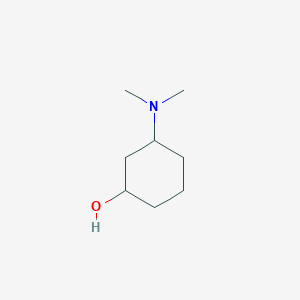

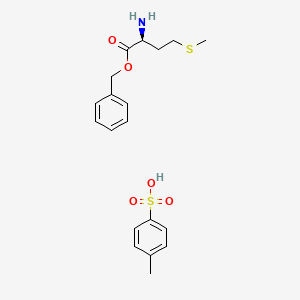

2-Bromo-6-(chloromethyl)naphthalene is a chemical compound with the molecular formula C11H8BrCl . It has a molecular weight of 255.54 . This compound is used as a starting material in the synthesis of other chemical compounds .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(chloromethyl)naphthalene consists of a naphthalene ring substituted with a bromo group at the 2nd position and a chloromethyl group at the 6th position . The InChI code for this compound is 1S/C11H8BrCl/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7H2 .Physical And Chemical Properties Analysis

2-Bromo-6-(chloromethyl)naphthalene has a density of 1.5±0.1 g/cm3 . It has a boiling point of 352.8±17.0 °C at 760 mmHg . The flash point of this compound is 179.0±11.0 °C .科学的研究の応用

Polymeric Adsorbents

- Research indicates the use of bromo-substituted naphthalenes in the creation of novel hypercrosslinked polymeric adsorbents. For example, a study by Yuan et al. (2008) utilized bromoethane as a crosslinking reagent in the formation of a polymeric adsorbent, highlighting its efficient adsorption properties, especially for 2-naphthol in aqueous solutions (Yuan et al., 2008).

Synthesis of Naphthalene Derivatives

- Bromo-substituted naphthalene compounds are crucial in the synthesis of various naphthalene derivatives. A study conducted by Ping (2012) discusses the selective synthesis of bromo-substituted naphthalene dianhydride derivatives, emphasizing their application in fields like materials and supramolecular chemistry (Ping, 2012).

Organometallic Synthesis

- Bromo-substituted naphthalenes are used in organometallic synthesis, as indicated in the work of Yus, Ramón, and Gómez (2002), where these compounds play a role in the formation of various diols through reactions with lithium power (Yus, Ramón, & Gómez, 2002).

Understanding Combustion Byproducts

- The study of bromo-substituted naphthalenes also contributes to understanding the formation of hazardous combustion byproducts. Evans and Dellinger (2003) investigated the pyrolysis of 2-bromophenol, identifying products like brominated dioxins, which are relevant in assessing environmental and health risks associated with brominated hydrocarbons (Evans & Dellinger, 2003).

Thiolate Anion Reactions

- Research by Pastor (1988) on the reactions of bromo-substituted naphthalenes with thiolate anions has furthered understanding in the

Photochemical Studies

- The photochemical properties of bromo-substituted naphthalenes have been a subject of interest. For instance, Ouchi, Koga, and Adam (1997) investigated the two-photon chemistry of 1,8-bis(bromomethyl)naphthalene, exploring the formation of various photoproducts and intermediates. This research provides valuable information on the photochemical behavior of these compounds (Ouchi, Koga, & Adam, 1997).

Oligomer Synthesis

- Bromo-substituted naphthalenes are also significant in the field of oligomer synthesis. Polander et al. (2012) demonstrated the use of stannyl derivatives of naphthalene diimides in the synthesis of bi- and ter-NDI derivatives, showcasing the versatility of these compounds in organic synthesis (Polander et al., 2012).

Laser-Induced CC Bond Formation

- The wavelength dependence of laser-induced CC bond formation in bromo-substituted naphthalenes has been studied by Ouchi and Yabe (1992), providing insights into the effects of laser irradiation on the chemical properties of these compounds (Ouchi & Yabe, 1992).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

特性

IUPAC Name |

2-bromo-6-(chloromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrCl/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTBIWQKKWRJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698490 | |

| Record name | 2-Bromo-6-(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(chloromethyl)naphthalene | |

CAS RN |

689290-84-4 | |

| Record name | 2-Bromo-6-(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Bromophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3279108.png)

![1-[3-(2-Amino-ethoxy)-phenyl]-ethanone](/img/structure/B3279129.png)

![2-mercapto-3-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3279171.png)